4-chloro-6-fluoro-1H-indole
Overview
Description
4-Chloro-6-fluoro-1H-indole is a chemical compound with the molecular formula C8H5ClFN . It has a molecular weight of 169.59 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 4-chloro-6-fluoro-1H-indole consists of a benzene ring fused with a pyrrole ring, with chlorine and fluorine substituents at the 4 and 6 positions, respectively .Chemical Reactions Analysis
While specific chemical reactions involving 4-chloro-6-fluoro-1H-indole are not detailed in the retrieved sources, indole derivatives are known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
4-Chloro-6-fluoro-1H-indole is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 169.59 .Scientific Research Applications
Synthesis and Functionalization
The synthesis and functionalization of indoles, including derivatives like 4-chloro-6-fluoro-1H-indole, have been extensively studied due to their significance in natural and synthetic compounds with biological activities. Palladium-catalyzed reactions have become a cornerstone in the synthesis of such compounds, allowing for the creation of complex molecules with high functional tolerance (Cacchi & Fabrizi, 2005). Additionally, the study of indole-azadiene conjugates reveals selective sensing capabilities for fluoride ions, indicating utility in chemical sensing applications (Shiraishi et al., 2009).
Photoreactive Properties
The photoreactivity of indole derivatives with halocompounds has been explored for generating novel fluorophores and protein labeling agents. This research has implications for the development of new fluorescent probes and bioactive indole derivatives (Ladner et al., 2014).
Pharmaceutical Intermediates
Indole derivatives serve as key intermediates in pharmaceutical synthesis, with the optimization of Ullmann reaction steps being crucial for the synthesis of compounds like sertindole, indicating their importance in the development of neuroleptic drugs (Li et al., 2011).
Environmental Applications
Indole derivatives have been studied for their antifouling properties, with specific focus on the synthesis of environmentally friendly acrylic metal salt resins incorporating indole groups. These findings highlight the potential for indole derivatives in creating coatings with self-polishing and antifouling capabilities (Chunhua et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-6-fluoro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXPMUOPYURNOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646239 | |
Record name | 4-Chloro-6-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-6-fluoro-1H-indole | |
CAS RN |
885520-79-6 | |
Record name | 4-Chloro-6-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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